![molecular formula C17H16N2O2 B2666740 N-benzyl-2-(prop-2-enamido)benzamide CAS No. 32961-29-8](/img/structure/B2666740.png)
N-benzyl-2-(prop-2-enamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-2-(prop-2-enamido)benzamide” is a chemical compound. It is a derivative of benzamide . Benzyl N-[2-(prop-2-enamido)ethyl]carbamate is a short aliphatic linker featuring a Cbz-protected amine and an acrylamide . Acrylamide is a Michael acceptor which can be used in thiol-based bioconjugation or polymerization .
Synthesis Analysis
The synthesis of benzamide derivatives, which includes “N-benzyl-2-(prop-2-enamido)benzamide”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular formula of “N-benzyl-2-(prop-2-enamido)benzamide” is C23H20N2O2 . Its molecular weight is 356.425 .Wissenschaftliche Forschungsanwendungen
Sigma Receptor Scintigraphy
Sigma receptors, overexpressed in certain cancer cells, have been targeted using benzamide derivatives for diagnostic purposes. A study investigated the potential of a new iodobenzamide, designed for visualizing primary breast tumors in vivo, showing promising results for the accumulation of these compounds in breast tumors, suggesting a potential application in cancer diagnosis and possibly treatment planning (Caveliers et al., 2002).
Dopamine Receptor Agonists
Research into dopamine receptor agonists, such as pramipexole, a compound structurally distinct but functionally similar to benzamides, has provided insights into the selective stimulation of dopamine D3 receptors. These findings have implications for treatments of neurological disorders, emphasizing the significance of receptor selectivity for therapeutic efficacy (Piercey et al., 1996).
Histone Deacetylase Inhibitors
Benzamide derivatives like chidamide, a novel histone deacetylase (HDAC) inhibitor, have shown significant single-agent activity in treating peripheral T-cell lymphoma. This underscores the utility of benzamide compounds in epigenetic modulation for cancer therapy, offering new treatment avenues for difficult-to-treat lymphomas (Shi et al., 2015).
Diagnostic Imaging
Benzamide derivatives have also been utilized in diagnostic imaging for melanoma metastases. Studies demonstrate the effectiveness of radiolabeled benzamides in detecting melanoma, highlighting their potential in improving diagnostic accuracy and patient management strategies (Maffioli et al., 1994).
Eigenschaften
IUPAC Name |
N-benzyl-2-(prop-2-enoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-16(20)19-15-11-7-6-10-14(15)17(21)18-12-13-8-4-3-5-9-13/h2-11H,1,12H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEWWSAAPNABEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(prop-2-enamido)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.